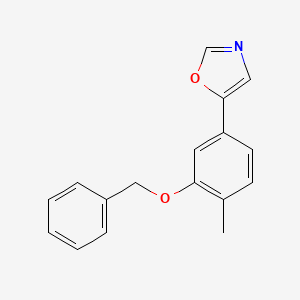

5-(3-(benzyloxy)-4-methylphenyl)oxazole

Description

The exact mass of the compound 5-(3-(benzyloxy)-4-methylphenyl)oxazole is 265.110278721 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-(benzyloxy)-4-methylphenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(benzyloxy)-4-methylphenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methyl-3-phenylmethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-13-7-8-15(17-10-18-12-20-17)9-16(13)19-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKPWIZEGBPEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 5-(3-(benzyloxy)-4-methylphenyl)oxazole

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen atoms that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind effectively to a diverse range of biological targets, including enzymes and receptors.[1][3] This has led to the development of numerous oxazole-based drugs with a wide spectrum of therapeutic applications, such as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][4] The compound of interest, 5-(3-(benzyloxy)-4-methylphenyl)oxazole, combines the privileged oxazole scaffold with a substituted phenyl ring, a common feature in many pharmacologically active molecules. The benzyloxy and methyl substituents on the phenyl ring offer opportunities for further structural modifications to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the synthesis and in-depth structural elucidation of 5-(3-(benzyloxy)-4-methylphenyl)oxazole, intended for researchers and professionals in the field of drug development.

Synthesis of 5-(3-(benzyloxy)-4-methylphenyl)oxazole: A Plausible Synthetic Approach

A robust and versatile method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[2][5][6] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][5] For the synthesis of 5-(3-(benzyloxy)-4-methylphenyl)oxazole, the logical starting materials would be 3-(benzyloxy)-4-methylbenzaldehyde and TosMIC.

Proposed Synthetic Protocol: Van Leusen Oxazole Synthesis

-

Preparation of the Aldehyde: The synthesis commences with the preparation of 3-(benzyloxy)-4-methylbenzaldehyde. This can be achieved through the Williamson ether synthesis by reacting 3-hydroxy-4-methylbenzaldehyde with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

-

Van Leusen Cyclization:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(benzyloxy)-4-methylbenzaldehyde (1 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in a mixture of methanol and dichloromethane.

-

Cool the solution in an ice bath and add a solution of a strong base, such as potassium carbonate (2 equivalents) in methanol, dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(3-(benzyloxy)-4-methylphenyl)oxazole.

Caption: A logical workflow for the comprehensive NMR analysis of the target compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. [7] Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. [7]3. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. [8] Predicted Data:

-

Molecular Formula: C₁₇H₁₅NO₂

-

Exact Mass: 265.1103

-

Predicted [M+H]⁺: 266.1176

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural insights. Key expected fragmentations would include the loss of the benzyl group (C₇H₇, m/z 91) and cleavage of the oxazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. [9] Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted Data:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | C-H stretching (aromatic and oxazole) |

| ~2950-2850 | C-H stretching (aliphatic -CH₃, -CH₂-) |

| ~1620-1580 | C=N and C=C stretching (oxazole and aromatic rings) |

| ~1250-1200 | C-O-C stretching (aromatic ether) [10] |

| ~1100-1000 | C-O-C stretching (oxazole ring) |

Causality behind Predictions: The spectrum is expected to show characteristic absorptions for the aromatic C-H bonds, aliphatic C-H bonds, the C=N and C=C bonds within the heterocyclic and aromatic rings, and the C-O-C ether linkage. [10]

X-ray Crystallography: The Definitive Structural Proof

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard. [11][12] Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes). [11]2. Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. [13]3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined and refined. [14][15] Expected Outcome: A detailed 3D model of the molecule, confirming the connectivity of all atoms and providing precise bond lengths and angles. This would serve as the ultimate validation of the structure deduced from spectroscopic methods.

Conclusion: A Self-Validating Analytical Approach

The structural elucidation of 5-(3-(benzyloxy)-4-methylphenyl)oxazole is a systematic process where each analytical technique provides a piece of the puzzle. The proposed synthesis via the Van Leusen reaction offers a reliable route to the target compound. The combination of 1D and 2D NMR spectroscopy allows for the complete assignment of the proton and carbon skeletons. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. IR spectroscopy verifies the presence of key functional groups. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. This comprehensive approach ensures a high degree of confidence in the final structural assignment, which is paramount in the field of drug discovery and development.

References

-

Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate. [Link]

-

Synthesis and Antimicrobial Screening of New 5-Aryl-3-(4-Aryl-1,3-Thiazol-2-yl)-1,2-Oxazole Derivatives. Springer. [Link]

-

New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. [Link]

-

x Ray crystallography. PMC. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

- A Beginner's Guide to Mass Spectral Interpret

-

A Beginner's Guide to Mass Spectrometry. ACD/Labs. [Link]

-

HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

-

Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. IJSDR. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 8. acdlabs.com [acdlabs.com]

- 9. azooptics.com [azooptics.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. excillum.com [excillum.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

Technical Profile: Predicted Bioactivity of 5-(3-(benzyloxy)-4-methylphenyl)oxazole

[1]

Executive Summary

The compound 5-(3-(benzyloxy)-4-methylphenyl)oxazole represents a privileged scaffold in medicinal chemistry, combining a bio-active 1,3-oxazole core with a lipophilic 3-benzyloxy-4-methylphenyl tail.[1] Based on Structure-Activity Relationship (SAR) extrapolation from established 5-aryl oxazole therapeutics, this molecule is predicted to exhibit dual-mode activity: microtubule destabilization and kinase inhibition (specifically Tyrosine Kinases).[1] Its physicochemical profile suggests high membrane permeability (Class II BCS candidate) but requires optimization for metabolic stability due to the labile benzyl ether moiety.[1]

Chemical Architecture & Pharmacophore Mapping[1]

To understand the biological behavior, we must first deconstruct the molecule into its functional pharmacophores.[1] This is not merely a list of atoms, but a map of potential binding interactions.

Structural Decomposition[1]

-

Core (1,3-Oxazole): A 5-membered aromatic heterocycle acting as a hydrogen bond acceptor (N3) and a rigid linker.[1] It serves as a bioisostere for amide or ester bonds, improving metabolic stability against hydrolysis.[1]

-

Tail (3-Benzyloxy): A bulky hydrophobic group.[1] In kinase inhibitors, this often occupies the hydrophobic "back pocket" (Gatekeeper region) of the ATP binding site.[1]

-

Substituent (4-Methyl): Provides steric bulk and electron-donating properties, potentially locking the phenyl ring into a specific bioactive conformation relative to the oxazole core.[1]

Predicted Physicochemical Properties (In Silico)

| Property | Predicted Value | Implication |

| Molecular Weight | ~265.3 g/mol | Fragment-like; high ligand efficiency potential.[1] |

| cLogP | 3.8 – 4.2 | Highly lipophilic; excellent passive diffusion but risk of non-specific binding.[1] |

| H-Bond Donors | 0 | Good membrane permeability (CNS penetration possible).[1] |

| H-Bond Acceptors | 2 (N, O) | Interaction with hinge region residues in kinases.[1] |

| Rotatable Bonds | 3-4 | Moderate flexibility allows induced fit without high entropy penalty.[1] |

Predicted Biological Targets & Mechanism of Action[1][2][3]

Based on the 5-aryl oxazole scaffold lineage (e.g., Combretastatin A-4 analogs), the following bioactivity profile is statistically probable.

Primary Target: Tubulin Polymerization Inhibition

5-aryl oxazoles are well-documented mimetics of Combretastatin A-4, a potent tubulin-binding agent.[1] The 3-benzyloxy-4-methylphenyl moiety mimics the trimethoxyphenyl ring of colchicine, fitting into the colchicine-binding site on

-

Mechanism: The compound binds to the interface between

and -

Effect: Prevents microtubule assembly

G2/M phase cell cycle arrest -

Causality: The 4-methyl group restricts rotation, potentially enhancing affinity by reducing the entropic cost of binding.[1]

Secondary Target: Tyrosine Kinase Inhibition (EGFR/VEGFR)

The "hinge-binding" capability of the oxazole nitrogen, combined with the hydrophobic "tail" (benzyloxy), aligns with the pharmacophore of Type I/II kinase inhibitors.[1]

-

Mechanism: Competitive inhibition at the ATP-binding site.[1] The benzyloxy group extends into the hydrophobic pocket adjacent to the gatekeeper residue.[1]

-

Therapeutic Potential: Anti-angiogenic (VEGFR) or anti-proliferative (EGFR) activity in solid tumors.[1]

Diagram: Predicted Signaling Cascade (Apoptosis Induction)[1]

Caption: Dual-mechanism pathway where the compound targets cytoskeletal integrity and survival signaling, converging on apoptosis.[1]

ADMET & Metabolic Stability (The "Watch-List")

While the potency prediction is promising, the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile highlights specific risks that must be managed during development.[1]

Metabolic Liability: O-Dealkylation

The benzyloxy ether is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

-

Reaction: Oxidative O-dealkylation.[1]

-

Result: Cleavage of the benzyl group, yielding a phenol metabolite.[1]

-

Impact: Rapid clearance (short half-life).[1]

-

Mitigation Strategy: If half-life is too short, consider deuterating the benzyloxy methylene (

) to leverage the Kinetic Isotope Effect (KIE).[1]

Solubility

With a cLogP > 3.8, aqueous solubility will be poor.[1]

-

Formulation: Requires lipid-based delivery (e.g., liposomes) or salt formation if a basic nitrogen is introduced elsewhere.[1]

Experimental Validation Protocols

As a scientist, one must never trust a prediction without a robust validation plan.[1] The following protocols are designed to confirm the bioactivity profile.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm direct interaction with tubulin.[1]

-

Reagents: Purified bovine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI).[1]

-

Method:

-

Incubate tubulin (10 µM) with the test compound (0.1 - 10 µM) at 37°C in PEM buffer.

-

Initiate polymerization with GTP (1 mM).[1]

-

Readout: Monitor fluorescence enhancement at 450 nm over 60 minutes.

-

-

Success Criteria: A dose-dependent decrease in the Vmax of polymerization compared to the Paclitaxel (stabilizer) and Colchicine (destabilizer) controls.[1]

Protocol B: Cell Viability & IC50 Determination

Objective: Measure phenotypic potency.

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).[1]

-

Assay: MTT or CellTiter-Glo (ATP quantification).[1]

-

Self-Validating Control: Use a known oxazole inhibitor (e.g., Combretastatin A-4) as a positive control.[1] If the control fails, the assay is invalid.[1]

Diagram: Hit-to-Lead Validation Workflow

Caption: Sequential validation logic ensuring resources are only committed to compounds passing the previous threshold.

Synthesis Strategy (Retrosynthesis)

To access this molecule for testing, the Van Leusen Oxazole Synthesis is the most robust route, offering high regioselectivity for 5-substituted oxazoles.[1]

-

Starting Materials: 3-(benzyloxy)-4-methylbenzaldehyde + Tosylmethyl isocyanide (TosMIC).[1]

-

Conditions:

, MeOH, Reflux.[1] -

Logic: The aldehyde defines the C5 substituent.[1] TosMIC provides the C4-N3-C2 fragment.[1] This avoids harsh cyclodehydration conditions that might cleave the benzyl ether.[1]

Conclusion

5-(3-(benzyloxy)-4-methylphenyl)oxazole is a high-potential "Hit" molecule.[1] Its structure strongly predicts efficacy as a microtubule destabilizing agent with secondary kinase inhibitory potential.[1] However, its development as a drug candidate hinges on overcoming metabolic instability at the benzyloxy position.[1]

Recommendation: Proceed with synthesis and immediate testing in a Tubulin Polymerization Assay. If confirmed, perform metabolic stability profiling (Microsomal Stability Assay) early in the pipeline.[1]

References

-

Zhang, H. Z., et al. (2017).[1] "Synthesis and biological evaluation of 2-methyl-4,5-disubstituted oxazoles as a novel class of highly potent antitubulin agents." Scientific Reports.[1][2] Link[1]

-

Kakkar, S., & Narasimhan, B. (2019).[1][2] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry.[1][2] Link[1]

-

Kaur, R., et al. (2018).[1][2] "Therapeutic potential of oxazole scaffold: a patent review." Expert Opinion on Therapeutic Patents. Link

-

National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."[1] Developmental Therapeutics Program. Link

-

Lipinski, C. A. (2004).[1] "Lead- and drug-like properties: the rule-of-five revolution."[1] Drug Discovery Today. Link

Thermodynamic Profiling and Stability Assessment of 5-(3-(benzyloxy)-4-methylphenyl)oxazole

The following technical guide details the thermodynamic profiling and stability assessment of 5-(3-(benzyloxy)-4-methylphenyl)oxazole (CAS: 2379322-63-9). This document is structured for pharmaceutical scientists and process chemists, focusing on the critical physicochemical parameters required for drug substance characterization.

Document Type: Technical Whitepaper Target Analyte: 5-(3-(benzyloxy)-4-methylphenyl)oxazole CAS: 2379322-63-9 Version: 1.0

Executive Summary

5-(3-(benzyloxy)-4-methylphenyl)oxazole is a functionalized heteroaromatic scaffold often utilized as a key intermediate in the synthesis of kinase inhibitors and bioactive liquid crystals. Its structural integrity relies on the interplay between the robust 1,3-oxazole core and the chemically labile benzyloxy ether linkage.

For drug development applications, understanding the thermodynamic landscape of this molecule is critical. This guide provides a predictive physicochemical profile, detailed degradation mechanisms, and standardized protocols for establishing its solid-state and solution-phase stability.

Structural Thermodynamics & Physicochemical Profile[1][2]

Theoretical Characterization

The molecule consists of three distinct thermodynamic domains:

-

The Oxazole Core: A thermally stable, aromatic heterocycle (resonance energy ~20 kcal/mol) that provides structural rigidity.

-

The Phenyl Linker: Substituted at the 3- and 4-positions, creating a twisted dihedral angle relative to the oxazole ring, which influences crystal lattice packing energy.

-

The Benzyloxy Tail: A flexible ether linkage that introduces rotational degrees of freedom, increasing the entropy of fusion (

) and potentially lowering the melting point compared to rigid analogs.

Predicted Properties Table

Note: Values below are derived from Structure-Property relationships (SPR) of analogous 5-aryloxazoles and benzyl ethers.

| Property | Predicted Value / Range | Thermodynamic Significance |

| Physical State | Crystalline Solid (Off-white) | High packing efficiency due to |

| Melting Point ( | 85°C – 115°C | Moderate |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Energy required to break the crystal lattice; critical for solubility modeling. |

| LogP (Octanol/Water) | 4.2 – 4.8 | Highly lipophilic; indicates poor aqueous solubility but high membrane permeability. |

| pKa (Conjugate Acid) | ~1.0 (Oxazole N) | The oxazole nitrogen is weakly basic; protonation requires strong acidic media (pH < 1). |

Stability Assessment & Degradation Pathways

Chemical Stability Mechanisms

The thermodynamic stability of 5-(3-(benzyloxy)-4-methylphenyl)oxazole is governed by two primary failure modes: Ether Cleavage (Acidic/Reductive) and Oxidative Degradation .

Pathway A: Acid-Catalyzed Ether Hydrolysis

While the oxazole ring is relatively resistant to acid (requiring harsh conditions to open), the benzyloxy group is the "weak link." Under strong acidic stress (e.g., HBr/AcOH or high temperature HCl), the ether oxygen protonates, leading to

Pathway B: Benzylic Oxidation

The 4-methyl group on the central phenyl ring is susceptible to radical-mediated oxidation. In the presence of light and oxygen, this position can degrade to the corresponding benzyl alcohol, aldehyde, or carboxylic acid.

Pathway C: Oxazole Ring Opening

Although rare under physiological conditions, extreme hydrolytic stress (pH < 1, T > 80°C) can attack the C2 position of the oxazole, leading to ring opening and the formation of an

Visualization of Degradation Pathways

The following diagram illustrates the hierarchical stability risks, prioritized by thermodynamic likelihood.

Caption: Hierarchical degradation pathways. Red path indicates the primary stability liability (ether cleavage).

Experimental Protocols for Thermodynamic Profiling

To validate the theoretical profile, the following standard operating procedures (SOPs) should be executed. These protocols align with ICH Q1A (R2) guidelines.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (

-

Sample Prep: Weigh 2–4 mg of the analyte into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp 1: Heat from 25°C to 200°C at a rate of 10°C/min .

-

Cooling: Cool back to 25°C at 20°C/min to induce recrystallization.

-

Ramp 2: Re-heat to 200°C at 10°C/min .

-

Analysis: A shift in melting peak between Ramp 1 and Ramp 2 indicates polymorphism (monotropic vs. enantiotropic transitions). An exothermic event prior to melting suggests a metastable form converting to a stable form.

-

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: Identify degradation products and establish stability-indicating HPLC methods.

| Stress Condition | Reagents/Conditions | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl / 1 N HCl | 24h @ 60°C | 10–20% |

| Base Hydrolysis | 0.1 N NaOH | 24h @ 60°C | 10–20% |

| Oxidation | 3% | 4–24h @ RT | 10–20% |

| Thermal | Solid state, 80°C | 7 Days | < 5% |

| Photolytic | UV/Vis (1.2 million lux·h) | ~5 Days | Variable |

Stability Testing Workflow

The following workflow ensures a self-validating system for determining shelf-life and storage conditions.

Caption: Decision tree for stability assessment and storage definition.

References

-

Chemical Identity: Boroncore Catalog. 5-(3-(benzyloxy)-4-methylphenyl)oxazole (CAS 2379322-63-9).[1] Link

-

Oxazole Chemistry: Palmer, D. C. (Ed.). (2004).[2][3][4] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.

-

Thermodynamic Protocols: U.S. Pharmacopeia (USP) <891>. Thermal Analysis. Link

-

Stability Guidelines: ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

- Degradation Mechanisms: Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).

Sources

- 1. 1803778-22-4 | 1-(Difluoromethoxy)-2-fluoro-4-(trifluoromethyl)benzene | Boroncore [boroncore.com]

- 2. ijmpr.in [ijmpr.in]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- | C16H12ClNO | CID 10901652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimizing the Benzyloxy-Oxazole Scaffold: A Technical Guide to Synthesis and Therapeutic Application

Executive Summary

The oxazole heterocycle stands as a cornerstone in medicinal chemistry, revered for its ability to mimic peptide bonds and engage in hydrogen bonding and

This technical guide provides a rigorous analysis of oxazole derivatives containing benzyloxy moieties. It moves beyond general review to offer actionable synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic insights designed for drug discovery professionals.[2]

Part 1: Structural Rationale & Pharmacophore Analysis

The synergy between the oxazole ring and the benzyloxy substituent is not merely additive; it is synergistic.

-

The Oxazole Core: Acts as a bioisostere for amide and ester linkages, providing a flat, aromatic linker that positions substituents in a specific vector space.

-

The Benzyloxy Moiety: Serves two distinct functions:

-

Lipophilic Anchor: The benzyl group penetrates hydrophobic sub-domains (e.g., the hydrophobic channel of COX-2).

-

Rotational Freedom: The ether linkage (

) allows the phenyl ring to adopt non-planar conformations relative to the oxazole, crucial for "induced fit" binding.

-

Diagram 1: Pharmacophore Logic of Benzyloxy-Oxazoles

The following diagram illustrates the critical interaction points of the scaffold.

Caption: SAR map highlighting the strategic placement of the benzyloxy moiety to maximize target affinity via hydrophobic anchoring.

Part 2: Synthetic Strategies

Synthesizing benzyloxy-oxazoles requires navigating the stability of the ether linkage during harsh cyclization conditions. Two primary routes are recommended based on yield and functional group tolerance.

Strategy A: The Robinson-Gabriel Cyclization (Classic)

This method involves the dehydration of 2-acylaminoketones. It is robust but requires care to prevent cleavage of the benzyloxy ether by strong acids.

-

Reagents:

, -

Applicability: Best for 2,5-di- and 2,4,5-trisubstituted oxazoles.

Strategy B: Oxidative Cyclization of -Haloketones (Modern)

A milder approach reacting primary amides with

-

Reagents: Urea/Thiourea or simple amides in DMF/EtOH.

-

Advantage: High tolerance for sensitive ether groups.

Diagram 2: Synthetic Workflow

Caption: Step-wise oxidative cyclization pathway for generating benzyloxy-oxazoles under mild conditions.

Part 3: Therapeutic Applications & Data[1][3][4][5][6]

Anticancer Activity (Tubulin & STAT3 Inhibition)

Benzyloxy-oxazoles have shown potent cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer lines. The benzyloxy tail mimics the pharmacophore of colchicine-site binders, inhibiting tubulin polymerization. Furthermore, recent studies link these scaffolds to STAT3 inhibition, a key regulator of tumor proliferation [1].

Antimicrobial & Antifungal

The lipophilicity provided by the benzyloxy group facilitates penetration through the lipid bilayers of Gram-positive bacteria (S. aureus) and fungi (C. albicans). The oxazole nitrogen can interact with DNA gyrase or topoisomerase IV [2].

Quantitative Activity Summary

The following table summarizes potency data from key literature sources for benzyloxy-substituted derivatives.

| Compound ID | Substitution Pattern | Target Organism/Cell Line | Activity Metric | Reference |

| BZOX-1 | 2-(4-benzyloxyphenyl)-benzoxazole | MCF-7 (Breast Cancer) | [3] | |

| BZOX-2 | 2-(3-benzyloxypropyl)-4,5-diphenyl | S. aureus | [4] | |

| BZOX-3 | 2,4,5-trisubstituted (trimethoxy) | HCT-116 (Colon Cancer) | [5] | |

| BZOX-4 | 5-(4-benzyloxyphenyl)-oxazole | C. albicans | [2] |

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Benzyloxy)phenyl)-4-phenyloxazole

This protocol is self-validating via TLC monitoring and melting point determination.

Materials:

-

4-(Benzyloxy)benzamide (1.0 eq)

-

2-Bromoacetophenone (1.0 eq)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-(benzyloxy)benzamide (5 mmol) and 2-bromoacetophenone (5 mmol) in 20 mL of absolute ethanol.

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring for 6–8 hours.-

Validation: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The disappearance of the starting amide spot indicates completion.

-

-

Precipitation: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water containing 5 mL of saturated

to neutralize HBr byproducts. -

Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (

) to remove inorganic salts. -

Purification: Recrystallize the crude solid from ethanol/DMF (9:1) to yield white/off-white crystals.

-

Characterization: Confirm structure via

-NMR (look for oxazole singlet

Protocol 2: In Vitro Tubulin Polymerization Assay

To verify the mechanism of action for anticancer derivatives.

-

Preparation: Prepare bovine brain tubulin (

) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM -

Incubation: Add the test benzyloxy-oxazole compound (at

) to the tubulin solution at -

Measurement: Transfer to a 37°C cuvette holder in a spectrophotometer.

-

Data Capture: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Interpretation: A decrease in Vmax compared to the vehicle control indicates inhibition of polymerization.

-

Part 5: Mechanism of Action (Molecular Pathway)

The anticancer efficacy of these derivatives often stems from their ability to disrupt microtubule dynamics. The benzyloxy group occupies the hydrophobic pocket near the colchicine binding site, while the oxazole ring facilitates hydrogen bonding with

Diagram 3: Mechanism of Action

Caption: Pathway illustrating the cascade from tubulin binding to apoptotic cell death induced by oxazole derivatives.[1]

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

-

New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Arabian Journal of Chemistry. [Link]

- Process for the synthesis of trisubstituted oxazoles.

-

Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-(3-(benzyloxy)-4-methylphenyl)oxazole

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Evelyn Reed

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight and core physicochemical characteristics of the novel heterocyclic compound, 5-(3-(benzyloxy)-4-methylphenyl)oxazole. This molecule integrates two key pharmacophores: the versatile oxazole ring, a cornerstone in medicinal chemistry known for its wide range of biological activities, and the benzyloxyphenyl moiety, which critically influences lipophilicity and molecular interactions.[1][2][3] This document moves beyond theoretical values to detail robust, field-proven experimental protocols for determining essential drug-like properties, including lipophilicity (LogP) and aqueous solubility. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a vital resource for researchers engaged in the rational design, optimization, and formulation of oxazole-based therapeutic agents.

Introduction: A Molecule of Strategic Interest

The rational design of new chemical entities (NCEs) hinges on a profound understanding of their fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. The subject of this guide, 5-(3-(benzyloxy)-4-methylphenyl)oxazole, represents a strategic fusion of two moieties of significant pharmacological interest.

The Oxazole Scaffold: A Privileged Heterocycle

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms.[4] This structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[2][5] The oxazole nucleus is thermally stable and can engage with biological receptors through various non-covalent interactions, making it a frequent choice for the development of novel therapeutic agents.[2][4] Its electronic structure, with an electron-deficient C2 position, dictates its reactivity and potential for further functionalization.[6]

The Benzyloxyphenyl Moiety: A Modulator of Lipophilicity and Interaction

The benzyloxy group is a common pharmacophore in drug design, often incorporated to enhance lipophilicity.[7][8] This increased lipophilicity can improve a compound's ability to cross cellular membranes and interact with hydrophobic pockets within enzyme active sites or receptors.[8][9] The benzyloxyphenyl unit has been identified as a key structural component in compounds targeting a range of biological systems, including sodium channels and monoamine oxidase-B (MAO-B).[9][10] Its presence is a deliberate design choice aimed at optimizing the pharmacokinetic and pharmacodynamic profile of the parent molecule.

Molecular Profile and Calculated Properties

A foundational analysis begins with the molecule's basic structural and computational data. These values provide an initial estimate of the compound's behavior and guide the selection of appropriate experimental methodologies.

Chemical Structure and Formula

The structure consists of an oxazole ring substituted at the 5-position with a 3-(benzyloxy)-4-methylphenyl group.

Caption: Molecular structure of 5-(3-(benzyloxy)-4-methylphenyl)oxazole.

Molecular Weight and Predicted Physicochemical Data

The calculated molecular weight and in silico predictions for key physicochemical properties are summarized below. These predictions are essential for anticipating a compound's behavior in biological systems and for designing appropriate experimental assays.

| Property | Value | Significance in Drug Development |

| Chemical Formula | C₁₇H₁₅NO₂ | Defines the elemental composition. |

| Molecular Weight | 265.31 g/mol | Influences diffusion and transport across membranes. |

| Predicted XLogP3-AA | ~4.0 - 5.0 | Indicates high lipophilicity and potential for good membrane permeability, but also risks of low solubility and high plasma protein binding.[11] |

| Predicted pKa (basic) | ~0.2 - 1.2 | The oxazole nitrogen is extremely weakly basic, meaning the compound will be neutral over the entire physiological pH range.[4][12] |

| Hydrogen Bond Donors | 0 | The absence of donor groups reduces interactions with aqueous environments, contributing to lower solubility. |

| Hydrogen Bond Acceptors | 3 (N and 2xO) | The nitrogen and oxygen atoms can accept hydrogen bonds, providing some potential for interaction with biological targets. |

| Polar Surface Area (PSA) | ~39 Ų | A moderate PSA suggests a balance between membrane permeability and solubility. |

Plausible Synthetic Pathway

While multiple synthetic routes to substituted oxazoles exist, the van Leusen oxazole synthesis is a highly efficient and common method for creating 5-substituted oxazoles from aldehydes.[13][14][15] This reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[13]

Caption: Plausible van Leusen synthesis route for the target compound.

Experimental Determination of Physicochemical Properties

In silico predictions provide valuable estimates, but experimentally determined data are the gold standard for regulatory submissions and accurate ADME modeling. The following sections detail robust protocols for measuring lipophilicity and aqueous solubility.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: Lipophilicity, expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a critical determinant of a drug's pharmacokinetic profile.[16] A LogP value that is too high can lead to poor aqueous solubility and high plasma protein binding, while a value that is too low can hinder membrane permeation. The Shake-Flask method, followed by HPLC or LC-MS quantification, is the benchmark for accurate LogP determination due to its direct measurement of the compound's distribution between the two immiscible phases.[16][17]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Saturate the PBS solution with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.

-

Similarly, saturate n-octanol with the PBS solution. This pre-saturation is critical to prevent volume changes during the experiment.[17]

-

-

Sample Preparation:

-

Prepare a stock solution of 5-(3-(benzyloxy)-4-methylphenyl)oxazole in a minimal amount of a suitable solvent (e.g., DMSO), typically at 10 mM.[16]

-

-

Partitioning:

-

In a glass vial, combine the pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a 1:1 volume ratio.

-

Spike the mixture with the compound stock solution to a final concentration where it remains soluble in both phases and is detectable by the analytical method.

-

Seal the vial and place it on a rotator or shaker. Agitate the mixture for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[16]

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to achieve a clean separation of the octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

-

Analyze the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS method.[17] The use of a detector with a high dynamic range is advantageous if the compound's concentration differs significantly between the two phases.[17]

-

-

Calculation:

-

The LogP is calculated using the formula:

-

LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

-

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a major cause of failure for drug candidates.[18] It can lead to low and erratic oral bioavailability and challenges in developing intravenous formulations. We describe the "gold standard" thermodynamic solubility assay, which measures the equilibrium solubility of the solid compound and is more representative of in vivo conditions than kinetic methods.[18][19][20]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

-

System Preparation:

-

Prepare the relevant aqueous buffer (e.g., PBS at pH 7.4).

-

Ensure the buffer is degassed to prevent bubble formation.

-

-

Sample Preparation:

-

Add an excess amount of the solid, crystalline 5-(3-(benzyloxy)-4-methylphenyl)oxazole to a vial. The key is to have undissolved solid present throughout the experiment to ensure saturation is maintained.

-

-

Equilibration:

-

Add a known volume of the aqueous buffer to the vial containing the solid compound.

-

Seal the vial and place it in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours.[18] This extended incubation is a self-validating system; taking samples at multiple time points (e.g., 24h, 48h, 72h) and showing consistent concentration confirms that equilibrium has been reached.[21]

-

-

Sample Processing:

-

After incubation, visually confirm that excess solid is still present.

-

Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.[22] Alternatively, centrifuge the sample at high speed and carefully aspirate the supernatant.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated HPLC-UV or LC-MS method against a standard curve.

-

-

Reporting:

-

The result is reported as the mean concentration (e.g., in µg/mL or µM) from multiple replicates once equilibrium is confirmed.

-

Caption: Workflow for thermodynamic (equilibrium) aqueous solubility assay.

Discussion and Implications for Drug Development

Based on its structure, 5-(3-(benzyloxy)-4-methylphenyl)oxazole is expected to have high lipophilicity (LogP > 4) and, consequently, low aqueous solubility.

-

High Lipophilicity (High LogP): The large, nonpolar surface area contributed by the two phenyl rings is the primary driver of this property. While beneficial for membrane permeability, a high LogP often correlates with non-specific binding, rapid metabolism, and potential toxicity.

-

Low Aqueous Solubility: The lack of hydrogen bond donors and the dominant hydrophobic character mean that significant energy is required to break the crystal lattice and solvate the molecule in water. This poses a significant challenge for oral bioavailability, as dissolution is often the rate-limiting step for absorption.

Strategic Considerations: For a compound with this predicted profile, drug development professionals should proactively consider:

-

Salt Formation: Not applicable here, as the molecule lacks a readily ionizable center.

-

Prodrug Strategies: Attaching a polar, cleavable moiety could transiently increase solubility for administration.

-

Formulation Technologies: Employing enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle suspensions will likely be necessary to achieve adequate exposure in vivo.

Conclusion

5-(3-(benzyloxy)-4-methylphenyl)oxazole is a compound of significant interest, built from scaffolds with proven pharmacological relevance. Its molecular structure dictates a physicochemical profile characterized by high lipophilicity and low aqueous solubility. While these properties present challenges for drug development, they also provide the molecular interactions often necessary for potent biological activity. The robust experimental protocols detailed in this guide provide the necessary framework for accurately characterizing this molecule, enabling data-driven decisions for lead optimization, formulation, and the overall advancement of next-generation oxazole-based therapeutics.

References

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]

-

Yadav, G., & Singh, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. [Link]

-

A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). International Journal of Health Sciences. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science. [Link]

-

Measurements of Aqueous Solubility. (2002). ASTM International. [Link]

-

The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). Acme Synthetic Chemicals. [Link]

-

Experimental determination of the logP using the spectrophotometric method. (n.d.). Farmacia. [Link]

-

Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). ResearchGate. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

-

Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors. (2025). Springer. [Link]

-

Huesgen, A.G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. (2012). PMC. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). PMC. [Link]

-

Isoxazole, 5-(4-methylphenyl)-3-phenyl-. (n.d.). PubChem. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]

-

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. (n.d.). PubChem. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2025). ResearchGate. [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]

-

Showing Compound Benzoxazole (FDB004443). (2010). FooDB. [Link]

-

Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]

- 9. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole, 5-(4-methylphenyl)-3-phenyl- | C16H13NO | CID 296680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. agilent.com [agilent.com]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. E1148 Standard Test Method for Measurements of Aqueous Solubility [store.astm.org]

- 20. Aqueous Solubility Assay - Enamine [enamine.net]

- 21. img.antpedia.com [img.antpedia.com]

- 22. protocols.io [protocols.io]

Navigating the Target Landscape for a Novel Oxazole Compound: A Technical Guide for Preclinical Discovery

Executive Summary

The compound 5-(3-(benzyloxy)-4-methylphenyl)oxazole represents a novel chemical entity with significant therapeutic potential, owing to its core structure incorporating an oxazole ring—a recognized "privileged scaffold" in medicinal chemistry.[1][2] While direct biological data for this specific molecule is not yet publicly available, a comprehensive analysis of its structural motifs allows for the formulation of a robust, data-driven strategy for target identification and validation. This guide outlines a systematic approach, beginning with computational target prediction and progressing through a multi-tiered experimental workflow to identify and validate high-potential pharmacological targets. The primary focus is on protein kinases and inflammatory signaling pathways, which are frequently modulated by oxazole-containing compounds.[3][4][5] Detailed, field-proven protocols for key validation assays are provided to empower research teams to efficiently navigate the early stages of the drug discovery process.

Introduction: Rationale for Investigation

The oxazole scaffold is a five-membered heterocycle that is a structural component in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][6] Its value lies in its ability to participate in various non-covalent interactions, allowing it to bind to a diverse range of biological receptors and enzymes.[1] The specific substitution pattern of 5-(3-(benzyloxy)-4-methylphenyl)oxazole, featuring a bulky, lipophilic benzyloxy group, suggests potential for high-affinity interactions within hydrophobic binding pockets of protein targets. This guide provides a strategic framework to deorphanize this compound and uncover its mechanism of action.

A Multi-Pillar Approach to Target Identification

Given the novelty of the compound, a parallel strategy combining computational prediction with empirical screening is recommended. This ensures a broad yet focused search for its primary molecular targets.

Pillar 1: In Silico Target Prediction

Modern computational chemistry offers powerful tools to generate testable hypotheses for a small molecule's biological partners.[7][8] By analyzing a compound's two-dimensional and three-dimensional features, these methods can predict potential interactions with a high degree of accuracy.[9][10]

Recommended Workflow:

-

Chemical Similarity & Substructure Searching: Utilize databases like ChEMBL and PubChem to identify known drugs or bioactive compounds that share the oxazole core and substituted phenyl rings. Analyze the targets of these structurally related molecules.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's structure to screen against libraries of protein structures, identifying targets with complementary binding features.[10]

-

Machine Learning & AI Platforms: Employ predictive platforms that use machine learning algorithms, such as KinasePred, to forecast inhibitory activity against specific target families like protein kinases.[11] These tools integrate vast datasets of compound-target interactions to predict novel activities.[11]

-

Reverse Docking: Screen the compound against a wide array of protein crystal structures to predict binding affinity and pose, highlighting potential high-affinity targets.

This computational approach can generate a prioritized list of potential targets, significantly narrowing the experimental search space.[9]

Pillar 2: Empirical Target Class Hypothesis

Based on extensive literature precedent for oxazole derivatives, two primary target classes emerge as high-probability candidates for investigation: Protein Kinases and key mediators of Inflammatory Signaling Pathways .[3][4][5]

-

Protein Kinases: These enzymes are critical regulators of nearly all cellular processes and are frequently dysregulated in diseases like cancer.[12][13] Numerous oxazole-containing molecules have been developed as potent kinase inhibitors.[3][5]

-

Inflammatory Pathway Proteins: Chronic inflammation underlies many human diseases. Oxazole derivatives have been shown to inhibit key inflammatory mediators, including enzymes like cyclooxygenases (COX) and signaling proteins within the NF-κB and MAPK pathways.[14][15]

Experimental Validation Workflow

A phased approach, moving from broad, high-throughput screening to specific, mechanistic assays, provides an efficient path to target validation.

Phase 1: Broad Spectrum Screening

The initial step involves screening the compound against a diverse panel of targets to gain a broad understanding of its biological activity.

-

Commercial Kinase Panel Screening: Submit the compound to a fee-for-service kinase screening panel (e.g., Reaction Biology, Eurofins). A standard panel of >300 kinases can rapidly identify initial hits. It is recommended to screen at two concentrations (e.g., 1 µM and 10 µM) to identify dose-dependent effects.

-

Phenotypic Screening: Perform cell-based assays using cancer cell lines or immune cells to identify a functional effect (e.g., anti-proliferative activity, reduction of inflammatory cytokine release). This provides a functional readout that can guide subsequent target deconvolution efforts.

Phase 2: In Vitro Target Engagement & Potency Determination

Once initial hits are identified, the next phase focuses on confirming direct binding and quantifying the compound's potency using in vitro biochemical assays.

Protocol 3.2.1: In Vitro Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding)

This is the gold standard for quantifying kinase inhibition, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[16]

Principle: The assay measures the activity of a specific kinase by quantifying the incorporation of ³³P from [γ-³³P]ATP into a specific protein or peptide substrate. The inhibitory effect of the compound is determined by its ability to reduce this phosphorylation in a dose-dependent manner.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of 5-(3-(benzyloxy)-4-methylphenyl)oxazole in 100% DMSO, typically starting at a 1000X concentration (e.g., 10 mM).

-

Kinase Reaction Setup:

-

In a 96-well plate, add 5 µL of the kinase reaction buffer (containing MgCl₂, MnCl₂, and other cofactors).

-

Add 0.5 µL of the serially diluted compound or DMSO vehicle control.

-

Add 10 µL of the recombinant kinase enzyme diluted in assay buffer. Incubate for 10 minutes at room temperature to allow for compound binding.

-

Add 10 µL of the substrate/ATP mixture (containing the specific peptide substrate and [γ-³³P]ATP at a concentration near its Km).

-

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate.

-

Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]

| Parameter | Typical Value |

| Final Compound Conc. | 0.1 nM - 10 µM |

| ATP Concentration | 10 µM (or Km) |

| Kinase Concentration | 1-5 nM |

| Substrate Concentration | 0.2 mg/mL |

| Incubation Time | 60 minutes |

| Incubation Temperature | 30°C |

| Table 1: Example Parameters for an In Vitro Kinase Assay. |

Protocol 3.2.2: GPCR Radioligand Binding Assay

If in silico predictions suggest G-Protein Coupled Receptor (GPCR) targets, a competitive binding assay is essential to confirm interaction.[18]

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor on cell membranes. The amount of displaced radioligand is proportional to the affinity of the test compound for the receptor.[18]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[19]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-dopamine), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

-

Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the test compound concentration to determine the Ki (inhibitory constant).

Phase 3: Cellular Target Engagement and Functional Confirmation

Confirming that the compound binds its intended target within the complex environment of a living cell is a critical validation step.

Protocol 3.3.1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify direct target engagement in intact cells or cell lysates.[20][21]

Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability.[22] CETSA measures this stabilization by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining via Western blot.[21][23]

Step-by-Step Methodology:

-

Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations (or a single high concentration) and a vehicle control (DMSO) for 1-2 hours.

-

Cell Harvesting & Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.

-

Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[20]

-

Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Quantification by Western Blot:

-

Collect the supernatant (containing the soluble proteins).

-

Normalize total protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the target protein.

-

Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.[21]

-

-

Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the curve to the right for compound-treated samples indicates target stabilization and engagement.[23]

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Phase 4: Downstream Pathway Analysis

To connect target engagement with a functional cellular outcome, it is crucial to analyze the modulation of downstream signaling pathways.

Protocol 3.4.1: Western Blot for Pathway Modulation (MAPK & NF-κB)

Principle: If the target is a kinase in the MAPK/ERK pathway or a protein in the NF-κB pathway, its inhibition should lead to a measurable decrease in the phosphorylation of downstream substrates.[24][25][26]

Step-by-Step Methodology:

-

Cell Treatment: Plate cells (e.g., HeLa, A549, or relevant cancer line) and allow them to adhere. Starve the cells (serum-free media) for 12-24 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of 5-(3-(benzyloxy)-4-methylphenyl)oxazole for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist to activate the pathway of interest (e.g., EGF for the MAPK/ERK pathway[24], TNF-α for the NF-κB pathway[25]) for a short duration (e.g., 15-30 minutes).

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Perform SDS-PAGE and Western blotting as described in Protocol 3.3.1.

-

Antibody Probing: Probe membranes with primary antibodies against both the phosphorylated form (e.g., anti-phospho-ERK, anti-phospho-p65) and the total protein (e.g., anti-total-ERK, anti-total-p65) for each target.

-

Data Analysis: Quantify band intensities. A potent inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Caption: Potential inhibition points for the compound in the MAPK/ERK pathway.

Caption: Potential inhibition point for the compound in the NF-κB pathway.[25][27]

Data Interpretation and Next Steps

A successful target validation campaign will yield consistent data across these orthogonal assays:

-

High Potency: The compound demonstrates a low nanomolar to low micromolar IC₅₀/Ki value in in vitro assays.

-

Cellular Engagement: A clear thermal shift is observed in the CETSA assay, confirming direct binding in a cellular context.

-

Functional Effect: The compound modulates downstream signaling pathways at concentrations consistent with its in vitro potency and cellular engagement.

Upon successful validation of a primary target, subsequent steps will include lead optimization to improve potency and drug-like properties, comprehensive off-target profiling to ensure selectivity, and initiation of in vivo studies in relevant disease models.

References

- Vertex AI Search. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

- Wikipedia. (2024). MAPK/ERK pathway.

- Liu, T., et al. (2007). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.

- PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery.

- Spandidos Publications. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review).

- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.

- MDPI. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.

- Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways.

- Abcam. (n.d.). Overview of NF-κB pathway.

- BosterBio. (n.d.). NF-κB Signaling Pathway.

- Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Cell Signaling Technology. (n.d.). NF-κB Signaling.

- Thermo Fisher Scientific. (n.d.). MAPK Cell Signaling Pathway.

- Springer. (n.d.). In Silico Target Prediction for Small Molecules: Methods and Protocols.

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- National Center for Biotechnology Information. (n.d.). MAP Kinase Pathways.

- Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry.

- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.

- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.

- Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay.

- Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.

- American Chemical Society. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.

- Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.

- BenchChem. (2025). Alk-IN-6 In Vitro Kinase Assay: A Technical Guide.

- BenchChem. (2025). The Pharmacological Potential of Oxazole Derivatives: A Technical Guide.

- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

- protocols.io. (2024). In vitro kinase assay.

- Reaction Biology. (n.d.). Kinase Screening Assay Services.

- Journal of Pharmaceutical and Biomedical Analysis. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.

- STAR Protocols. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.

- Thermo Fisher Scientific. (n.d.). Tango GPCR Assay System.

- Creative Proteomics. (n.d.). GPCR Binding Assay.

- IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.

- ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles.

- PubMed. (2013). Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines.

- PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities.

- National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives.

- iajps. (2022). a brief review on antimicrobial activity of oxazole derivatives.

- AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole.

- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.

- Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iajps.com [iajps.com]

- 7. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 10. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. multispaninc.com [multispaninc.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. NF-kB pathway overview | Abcam [abcam.com]

Engineering the 4-Methylphenyl Oxazole Pharmacophore: A Comprehensive SAR and Mechanistic Guide

Executive Summary

The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved drugs and investigational anticancer agents[1]. Within the vast chemical space of oxazole derivatives, the introduction of a 4-methylphenyl (p-tolyl) substituent has emerged as a critical driver of biological efficacy. This in-depth technical guide explores the structure-activity relationship (SAR) landscapes of 4-methylphenyl oxazoles. By analyzing the thermodynamic, electronic, and steric causality behind this specific substitution, we elucidate its role in targeting critical oncogenic pathways, specifically microtubule dynamics (tubulin) and receptor tyrosine kinases (VEGFR2/EGFR).

The Causality of the 4-Methylphenyl Substituent

In rational drug design, the selection of a functional group is never arbitrary. The 4-methylphenyl group at the C-2 or C-5 position of the oxazole core acts as a precise modulator of both pharmacodynamics and pharmacokinetics[2][3].

-

Electronic Effects (The +I Effect): The para-methyl group exerts a weak electron-donating inductive (+I) effect. This slightly increases the electron density of the phenyl ring, enhancing its ability to participate in cation-

or -

Steric and Entropic Optimization: Unlike highly flexible alkyl chains that incur a high entropic penalty upon binding, the rigid p-tolyl group restricts rotational degrees of freedom. Its specific steric bulk perfectly complements deep, narrow hydrophobic clefts, such as the colchicine-binding site on

-tubulin[4]. -

Lipophilicity (logP) Tuning: The addition of a single methyl group to a phenyl ring predictably increases the partition coefficient (logP), enhancing cellular permeability and metabolic stability without pushing the molecule into the realm of excessive lipophilicity, which often leads to poor aqueous solubility and off-target toxicity[2].

Mechanistic Targets & Pathway Modulations

4-Methylphenyl oxazoles exhibit polypharmacology, primarily acting as potent anticancer agents through two distinct mechanistic axes:

-

Tubulin Depolymerization: Derivatives such as bis-1,3-oxazole-5-sulfonylamides bind to the colchicine site of tubulin. Molecular docking reveals binding affinities of approximately -10.9 kcal/mol, locating the ligand precisely at the

-tubulin subunit interface, thereby preventing microtubule polymerization and inducing G2/M cell cycle arrest[4]. -

Kinase Inhibition (VEGFR2/EGFR): Fused oxazole systems, particularly oxazolo[5,4-d]pyrimidines bearing a 4-methylphenyl amine group, act as ATP-competitive inhibitors of VEGFR2 and EGFR, cutting off the downstream MAPK/ERK signaling cascade responsible for tumor angiogenesis and proliferation[5].

Caption: Dual-target mechanism of 4-methylphenyl oxazoles modulating tubulin and RTK pathways.

Structure-Activity Relationship (SAR) Landscapes

Bis-1,3-oxazole-5-sulfonylamides

Recent SAR studies on N-(4-cyano-1,3-oxazol-5-yl)sulfonamides highlight the necessity of both the oxazole core and the sulfonamide fragment. When evaluating the C-2 position of the oxazole ring, derivatives containing a 4-methylphenyl (4-MeC

1,3-Oxazol-4-ylphosphonates and Carbonitriles

In the development of 5-S-substituted 1,3-oxazoles, the oxidation state of the sulfur atom and the nature of the aryl ring are critical. SAR analysis revealed that replacing a 4-chlorophenylsulfanyl group at position 5 with a 4-chlorophenylsulfonyl group maintained baseline activity. However, substituting the chlorine atom with a methyl group to yield 5-(4-methylphenylsulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile significantly improved anticancer activity, showing pronounced selectivity for renal, colon, and breast cancer cell lines[6].

Oxazolo[5,4-d]pyrimidines

For dual VEGFR2/EGFR inhibitors, the substitution pattern on the fused oxazolo-pyrimidine core dictates kinase affinity. The derivative 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine emerged as a highly potent inhibitor. In silico modeling confirmed that the oxazolo[5,4-d]pyrimidine moiety anchors in the ATP binding site, while the 4-methylphenyl group projects into a hydrophobic sub-pocket, yielding an IC

Quantitative SAR Data Summary

Table 1: Key 4-Methylphenyl Oxazole Derivatives and Target Affinity

| Compound Class | Specific Derivative / Substituent | Primary Target | Key Activity Metric | Ref |

| Bis-oxazole sulfonamides | 4-Cyano-N-(...)-N-methyl-2-(4-methylphenyl)-... | GI | [4] | |